4-(4-Methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Overview
Description
4-(4-Methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Mechanism of Action
Target of Action
The primary target of this compound is Lanosterol 14-alpha demethylase , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This interaction leads to the disruption of ergosterol synthesis, which in turn affects the integrity of the cell membrane and ultimately leads to cell death.
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway . By inhibiting Lanosterol 14-alpha demethylase, the compound prevents the conversion of lanosterol to ergosterol. This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the cell membrane and cell death .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation. By disrupting the ergosterol biosynthesis pathway, the compound causes damage to the cell membrane, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, solvent recycling and purification steps are crucial to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
4-(4-Methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)sulfonyl-2,3-dihydro-4(1H)-quinolinone
- 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazine
Uniqueness
4-(4-Methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards certain molecular targets .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-6-8-12(9-7-11)23(20,21)18-10-15(16(17)19)22-14-5-3-2-4-13(14)18/h2-9,15H,10H2,1H3,(H2,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBAHMLRPLALY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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